4-(3-BOC-Aminophenyl)-2-hydroxybenzoic acid, 95%
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Overview
Description
4-(3-BOC-Aminophenyl)-2-hydroxybenzoic acid, commonly referred to as BOC-Aminophenyl-2-HB, is a synthetic compound that has been used for various scientific research applications. It is a white powder with a molecular weight of 350.4 g/mol, and is soluble in a variety of organic solvents. This compound is a derivative of 2-hydroxybenzoic acid, and has been used as a reagent in organic synthesis, and as a starting material for other synthetic compounds.
Mechanism of Action
The mechanism of action of BOC-Aminophenyl-2-HB is not well understood, however it is believed to be involved in the formation of peptide bonds. This compound is thought to act as a nucleophile, forming a covalent bond between two amino acids. This bond then undergoes a series of reactions to form a peptide bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of BOC-Aminophenyl-2-HB have not been extensively studied. However, it has been demonstrated that this compound can be used as a substrate for the synthesis of peptides and peptidomimetics. It is also believed to be involved in the formation of peptide bonds and other covalent bonds between amino acids.
Advantages and Limitations for Lab Experiments
The advantages of using BOC-Aminophenyl-2-HB in laboratory experiments include its availability, low cost, and ease of synthesis. This compound is also relatively stable and can be stored in a variety of solvents. The major limitation of using this compound is its lack of specificity, as it can react with a variety of other compounds.
Future Directions
The future directions for research on BOC-Aminophenyl-2-HB include further investigation of its biochemical and physiological effects, as well as its potential applications in the synthesis of peptides and peptidomimetics. Additionally, further research is needed to determine the mechanism of action of this compound, as well as its potential toxicity. Other areas of research include the development of more efficient synthesis methods and the exploration of potential drug applications.
Synthesis Methods
BOC-Aminophenyl-2-HB can be synthesized from 2-hydroxybenzoic acid (2-HB) through a two-step process. The first step involves the reaction of 2-HB with 3-bromo-2-chloropropionic acid in the presence of anhydrous potassium carbonate and dimethylformamide (DMF). This reaction yields a substituted benzene derivative, which is then reacted with anhydrous sodium hydroxide to produce BOC-Aminophenyl-2-HB. This reaction is typically carried out at temperatures between 100-120°C.
Scientific Research Applications
BOC-Aminophenyl-2-HB has been used in a variety of scientific research applications, including in the synthesis of other organic compounds and as a ligand for metal-catalyzed reactions. This compound has also been used as a substrate for the synthesis of peptides and peptidomimetics, and as an intermediate for the synthesis of drugs and other bioactive molecules.
properties
IUPAC Name |
2-hydroxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-18(2,3)24-17(23)19-13-6-4-5-11(9-13)12-7-8-14(16(21)22)15(20)10-12/h4-10,20H,1-3H3,(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIYDEDRHFCNKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
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